3-Ethynyl-5-fluorobenzonitrile

Descripción general

Descripción

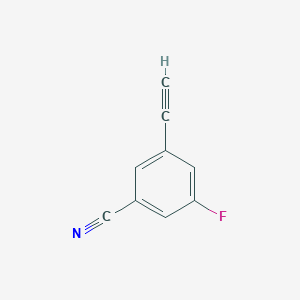

3-Ethynyl-5-fluorobenzonitrile is an organic compound with the molecular formula C9H4FN and a molecular weight of 145.14 g/mol. It is a light yellow solid and is primarily used for research purposes. This compound is known for its unique structure, which includes an ethynyl group (-C≡CH) attached to a fluorine-substituted benzene ring with a nitrile group (-C≡N).

Synthetic Routes and Reaction Conditions:

Halogenation and Subsequent Reactions: The synthesis of this compound often begins with the halogenation of benzene to produce fluorobenzene

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through controlled chemical reactions involving fluorobenzene and acetylene derivatives under specific conditions to ensure the formation of the ethynyl and nitrile groups.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.

Substitution: Substitution reactions can occur at the fluorine or ethynyl positions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Primary, secondary, or tertiary amines.

Substitution Products: Derivatives with different functional groups at the fluorine or ethynyl positions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Ethynyl-5-fluorobenzonitrile has shown significant potential in drug development, particularly as an anticancer agent. Research indicates that compounds containing similar structural motifs exhibit antitumor activity against various cancer cell lines. For instance, studies conducted by the National Cancer Institute (NCI) have demonstrated that related compounds display substantial growth inhibition in human tumor cells, suggesting that this compound could be explored for similar therapeutic applications .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| Compound A | MCF-7 | 15.72 | 50.68 |

| Compound B | A549 | 12.53 | 40.00 |

Material Science

In material science, this compound is utilized in the development of advanced materials due to its unique electronic properties imparted by the fluorine atom and the ethynyl group. These characteristics enhance the performance of polymers and other materials in applications such as sensors and electronic devices .

Fluorinated Compounds Research

The incorporation of fluorine into organic molecules often enhances their biological activity and stability. Studies have shown that fluorinated compounds like this compound can exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts . This makes them attractive candidates for further exploration in drug design.

Case Study 1: Anticancer Activity Evaluation

A study published in RSC Advances evaluated the anticancer properties of various fluorinated compounds, including those related to this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Synthesis of Novel Derivatives

Research conducted on synthesizing derivatives of this compound has revealed its versatility in creating new compounds with enhanced biological activities. For instance, modifications to the ethynyl group have resulted in derivatives with increased potency against specific cancer types, showcasing the importance of structural variations in drug design .

Mecanismo De Acción

The mechanism by which 3-Ethynyl-5-fluorobenzonitrile exerts its effects depends on its specific application. The exact pathways involved can vary based on the context in which the compound is used.

Comparación Con Compuestos Similares

3-Ethynyl-5-fluorobenzonitrile is unique due to its combination of an ethynyl group and a fluorine atom on the benzene ring. Similar compounds include:

3-Ethynylbenzonitrile: Lacks the fluorine atom.

5-Fluorobenzonitrile: Lacks the ethynyl group.

3-Fluorobenzonitrile: Lacks both the ethynyl group and the fluorine atom at the 5-position.

Actividad Biológica

3-Ethynyl-5-fluorobenzonitrile is a chemical compound that has garnered interest in the field of medicinal chemistry, particularly for its potential applications as a radioligand in positron emission tomography (PET) imaging and its interaction with metabotropic glutamate receptors (mGluRs). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, receptor binding characteristics, and relevant case studies.

This compound can be synthesized through various methods, often involving the introduction of the ethynyl group and fluorine atom at specific positions on the benzene ring. The compound's structure allows it to act as a ligand for mGluR5, which is implicated in several neurological conditions.

| Property | Value |

|---|---|

| Molecular Formula | C10H6FN |

| Molecular Weight | 165.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Receptor Binding

This compound is primarily studied for its binding affinity to mGluR5. Research indicates that it acts as an antagonist, inhibiting receptor activity. In vitro studies have shown that this compound exhibits a high binding affinity, with reported IC50 values indicating its potency.

- In Vitro Studies :

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

- Neuroimaging : In PET imaging studies using rhesus monkeys, the compound showed significant uptake in gray matter regions, indicating its potential for visualizing mGluR5 distribution in vivo .

- Behavioral Studies : The antagonist properties of the compound have been linked to modulation of behaviors associated with drug addiction and anxiety disorders. For instance, it has been shown to attenuate cocaine-seeking behavior in animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various methods:

- Metabolism : Studies indicate that the compound is metabolized slowly by human liver microsomes, with about 70% remaining intact after 30 minutes . In contrast, monkey liver microsomes show faster metabolism rates.

- Blood-Brain Barrier Penetration : The ability of the compound to cross the blood-brain barrier (BBB) is crucial for its application in neuroimaging and therapy. Research suggests that modifications to its structure could enhance brain penetration while maintaining potency .

Propiedades

IUPAC Name |

3-ethynyl-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUGFKAMNCTGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587475 | |

| Record name | 3-Ethynyl-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872122-56-0 | |

| Record name | 3-Ethynyl-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872122-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.